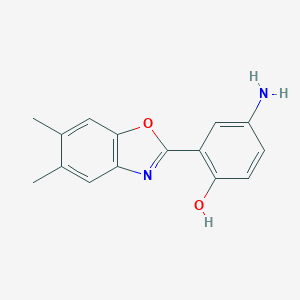

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol, also known as 4-Amino-2-methylbenzoxazole (4-AMB), is a synthetic compound that is widely used in scientific research and has a wide range of applications. It is primarily used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, polymers, and dyes. 4-AMB has also been studied for its potential as a therapeutic agent, with research showing it to have potential in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

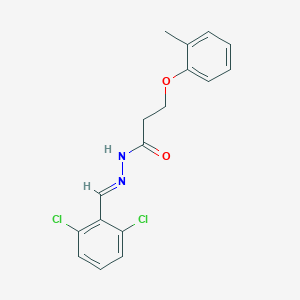

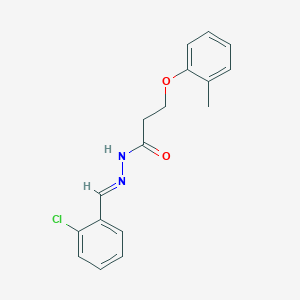

Chemical Reactions and Synthesis

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is involved in chemical reactions such as the oxidative coupling of phenols with 4-aminoantipyrine to form pyrazolones. These reactions are significant in analytical chemistry for estimating the concentration of phenol in water supplies, showcasing the compound's utility in environmental monitoring and chemical synthesis. The reaction products, such as 2,3-dimethyl-4-[4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1-phenyl-3-pyrazolin-5-one, exhibit distinct structural features, contributing to the compound's relevance in chemical research (Barton et al., 1987).

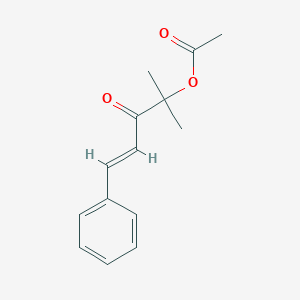

Optical Properties and Material Science

The compound is also central to studies on the synthesis and optical properties of antipyrine derivatives. These investigations reveal the amorphous nature of thin films made from related compounds, with research delving into their absorption and refraction properties. Such studies highlight the potential of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol derivatives in the development of new materials with specific optical characteristics, important for applications in photovoltaics, sensors, and other optoelectronic devices (El-Ghamaz et al., 2017).

Corrosion Inhibition

Research on bipyrazole derivatives, including those related to 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol, demonstrates their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) aim to elucidate the inhibition efficiencies and reactive sites of these compounds, suggesting their applicability in protecting metals from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Wang et al., 2006).

Fluorescent Properties

The synthesis and photophysical characteristics of derivatives inspired by 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol show exciting state intra-molecular proton transfer pathways, resulting in compounds with single absorption and dual emission characteristics. Such properties are vital for the development of new fluorescent markers and sensors in biological and chemical assays, indicating the compound's importance in the field of fluorescence and photonics research (Padalkar et al., 2011).

Eigenschaften

IUPAC Name |

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONUVAAJQWPMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B387110.png)

![2-[(3-bromobenzyl)oxy]-N'-(2,4-dipropoxybenzylidene)benzohydrazide](/img/structure/B387117.png)

![N-(1-{[2-(1-{4-nitro-2-thienyl}ethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B387118.png)

![N'-[5-nitro-2-(4-morpholinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387119.png)

![Ethyl {[4-(benzoylamino)-5-chloro-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B387123.png)

![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387124.png)

![Ethyl cyano[(2,5-dichlorophenyl)hydrazono]acetate](/img/structure/B387126.png)

![8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B387127.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B387129.png)